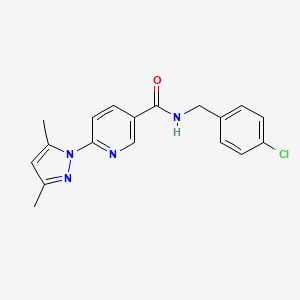

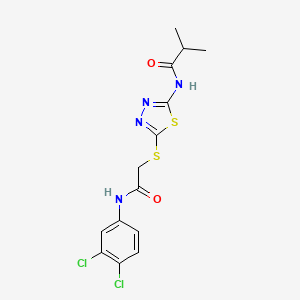

![molecular formula C9H15ClO2S B2718873 Spiro[2.5]octan-6-ylmethanesulfonyl chloride CAS No. 2029499-20-3](/img/structure/B2718873.png)

Spiro[2.5]octan-6-ylmethanesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Semipinacol-Type Rearrangements and Spirocycles Synthesis

Spiro compounds, akin to Spiro[2.5]octan-6-ylmethanesulfonyl chloride, are utilized in semipinacol-type rearrangements, facilitating the synthesis of spiro[3.4]octanes and heteroatom-containing spirocycles. This process is mediated through acid- or halogen-mediated rearrangement, enabling access to diverse building blocks such as acetals, difluorides, amides, and methylenecyclobutene, which are crucial in the development of pharmaceuticals and materials science (Kerner & Wipf, 2021).

Catalysis and Synthesis of Complex Structures

The catalysis and synthesis of complex structures benefit significantly from the characteristics of spiro compounds. For instance, the catalysis-free synthesis of mono and bis spiro-pyrazolopyridines showcases the utility of spiro frameworks in creating complex molecules under environmentally benign conditions (Nikpassand & Zare Fekri, 2020).

Radical-Mediated Transformations

Spiro[2.5]octan-6-ylmethanesulfonyl chloride, by virtue of its structural similarity to other spiro compounds, may be involved in radical-mediated transformations. These processes are instrumental in accessing aliphatic sulfonamides from alkenes, highlighting the role of spiro compounds in late-stage functionalization protocols crucial for medicinal chemistry (Hell et al., 2019).

Advanced Material Development

The synthesis and functionalization of spiro compounds are pivotal in the development of advanced materials. For example, grafted and sulfonated spiro poly(isatin-ethersulfone) membranes demonstrate the application of spiro frameworks in creating high-performance materials with enhanced proton conductivity and morphological properties, relevant in fuel cell technology (Jin et al., 2016).

Direcciones Futuras

Propiedades

IUPAC Name |

spiro[2.5]octan-6-ylmethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClO2S/c10-13(11,12)7-8-1-3-9(4-2-8)5-6-9/h8H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDUYBGZNNJROS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1CS(=O)(=O)Cl)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[2.5]octan-6-ylmethanesulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclobutyl)-4-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-N-methylbenzamide](/img/structure/B2718790.png)

![Ethyl 2-{[4-(3-fluoro-4-methoxyphenyl)-5-methyl-2-pyrimidinyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B2718791.png)

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate](/img/structure/B2718793.png)

![2-(4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2718797.png)

![N-[5-(6-Methoxypyridin-3-yl)-2-methylphenyl]prop-2-enamide](/img/structure/B2718800.png)

![1-ethyl-5-{[methyl(propyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B2718801.png)

![Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate](/img/structure/B2718803.png)

![N-(2,6-dimethylphenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2718812.png)